
8-methoxycarbonyloctyl 2-acetamido-2-deoxy-4-O-(alpha-L-fucopyranosyl)-3-O-(beta-D-galactopyranosyl)-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-{[beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-beta-D-glucosaminyl]oxy}nonanoate is a glucosamine oligosaccharide and a beta-D-galactosyl-(1->3)-[alpha-L-fucosyl-(1->4)]-N-acetyl-beta-D-glucosaminide.
Applications De Recherche Scientifique
Chemical Synthesis Approaches
- A study detailed the chemoenzymatic synthesis of a sulfated pentasaccharide, utilizing the compound . The synthesis involved regioselective sulfation and fucosylation steps, demonstrating the compound's utility in constructing complex carbohydrate structures (Malleron, Hersant, & Le Narvor, 2006).
- In another research, the compound was used in the synthesis of trisaccharides and tetrasaccharides. The study emphasized the role of thioglycosides and various glycosylation strategies, highlighting the compound's versatility in oligosaccharide construction (Nilsson, Lönn, & Norberg, 2005).
Enzymatic Synthesis and Analysis
- Research focusing on enzymatic synthesis has also utilized this compound. For example, a study synthesized a trisaccharide involving the compound, demonstrating its application in enzymatically stereocontrolled synthesis processes (Choudhury Mukherjee, Minoura, & Uzawa, 2003).
- Another study synthesized a complex pentasaccharide structure, indicating the compound's role in the synthesis of bacterial antigens, which has implications in understanding bacterial infections and developing vaccine components (Lv et al., 2010).
Application in Glycoside Synthesis
- The compound has been applied in the synthesis of neoglycoproteins, which are important in studying and determining epitope specificities of antibodies. This is crucial in immunological research and the development of diagnostic tools (Amer, Hofinger, & Kosma, 2003).
Utility in Complex Carbohydrate Synthesis
- A study leveraged the compound for the concise and efficient synthesis of diverse aminosugars, showcasing its utility in the synthesis of structurally complex and biologically significant carbohydrates (Cai, Ling, & Bundle, 2009).
Propriétés
Formule moléculaire |
C30H53NO17 |
|---|---|
Poids moléculaire |
699.7 g/mol |
Nom IUPAC |
methyl 9-[(2R,3R,4R,5S,6R)-3-acetamido-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxynonanoate |
InChI |
InChI=1S/C30H53NO17/c1-14-20(36)22(38)24(40)29(44-14)47-26-17(13-33)46-28(43-11-9-7-5-4-6-8-10-18(35)42-3)19(31-15(2)34)27(26)48-30-25(41)23(39)21(37)16(12-32)45-30/h14,16-17,19-30,32-33,36-41H,4-13H2,1-3H3,(H,31,34)/t14-,16+,17+,19+,20+,21-,22+,23-,24-,25+,26+,27+,28+,29-,30-/m0/s1 |
Clé InChI |
RAWIMSUPKCBBKH-JAXMHQHXSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)OCCCCCCCCC(=O)OC)CO)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OCCCCCCCCC(=O)OC)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![diethyl (1S,4R,6E,9R,12R,13S,15R,16R)-15-(hydroxymethyl)-13-methoxy-16-[(4-methoxyphenyl)carbamoyloxy]-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-ene-4,9-dicarboxylate](/img/structure/B1264693.png)
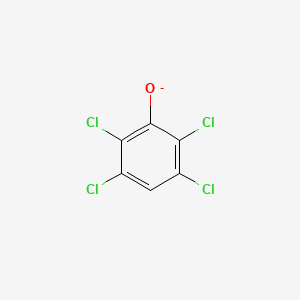
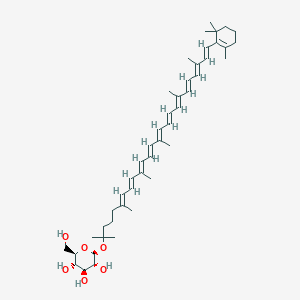
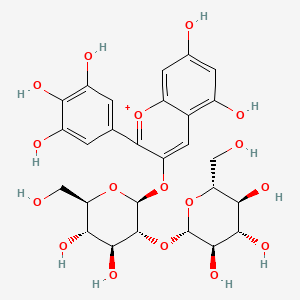
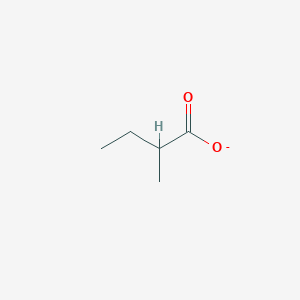

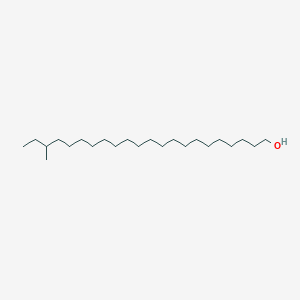
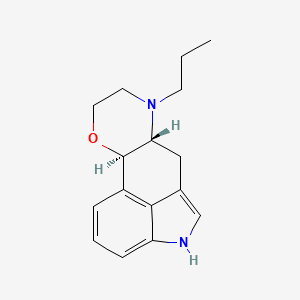
![(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(6'-hydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl)oxyoxane-2-carboxylic acid](/img/structure/B1264706.png)


![sodium;7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1264711.png)

